molecular formula C9H8N2OS B14368661 (1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide CAS No. 93047-45-1

(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide

Cat. No.: B14368661
CAS No.: 93047-45-1
M. Wt: 192.24 g/mol
InChI Key: HCQUULNJFJNOFR-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide typically involves the reaction of 2-aminobenzenethiol with formaldehyde and methylamine under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to form the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amine

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A parent compound with similar structural features but lacking the N-oxide group.

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzisothiazolinone: An antimicrobial agent used in various applications.

Uniqueness

(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

CAS No.

93047-45-1

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylmethanimine oxide

InChI

InChI=1S/C9H8N2OS/c1-11(12)6-9-10-7-4-2-3-5-8(7)13-9/h2-6H,1H3

InChI Key

HCQUULNJFJNOFR-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC1=NC2=CC=CC=C2S1)[O-]

Origin of Product

United States

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